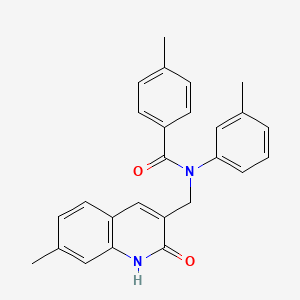
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, also known as HM-3, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide involves its ability to inhibit the activity of protein kinase CK2 and prevent the formation of amyloid-beta plaques. Protein kinase CK2 is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide leads to the suppression of cancer cell growth and the protection of neurons from oxidative stress-induced cell death. Inhibition of amyloid-beta plaque formation by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide prevents the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of protein kinase CK2 activity, prevention of amyloid-beta plaque formation, suppression of cancer cell growth, and protection of neurons from oxidative stress-induced cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has also been shown to have low toxicity and high selectivity towards its target proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in lab experiments include its high selectivity towards its target proteins, low toxicity, and potential therapeutic applications in various diseases. The limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in lab experiments include its limited solubility in water, which may affect its bioavailability, and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, including:
1. Further studies to determine the long-term safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in various diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide.
3. Investigation of the potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
4. Development of new formulations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide to improve its solubility and bioavailability.
5. Investigation of the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in other cellular processes and diseases.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of protein kinase CK2 activity and prevention of amyloid-beta plaque formation. While N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has several advantages in lab experiments, further studies are needed to determine its long-term safety and efficacy. There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, which may lead to the development of new treatments for cancer, Alzheimer's disease, and Parkinson's disease.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde and 4-methyl-N-(m-tolyl)benzamide in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has shown promising results as a potent inhibitor of the protein kinase CK2, which is overexpressed in many cancer types. In Alzheimer's disease research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-10-20(11-8-17)26(30)28(23-6-4-5-18(2)13-23)16-22-15-21-12-9-19(3)14-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDGJGACYCYUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

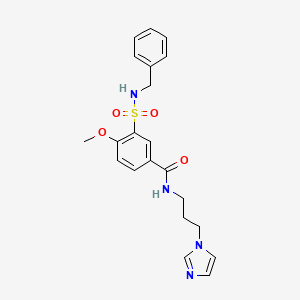
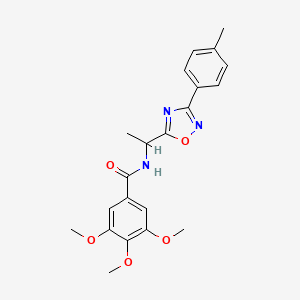
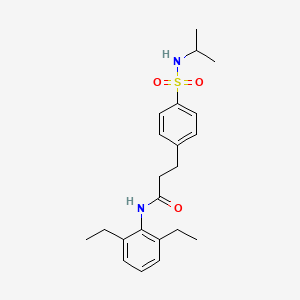
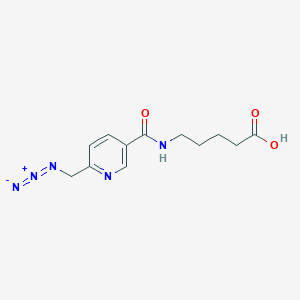
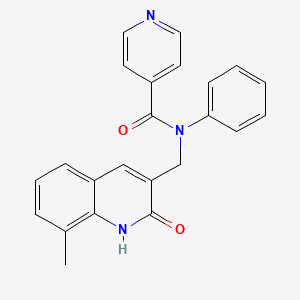
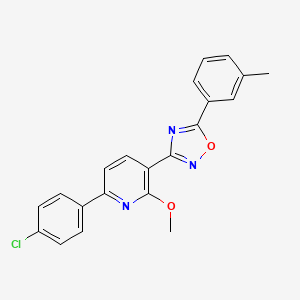


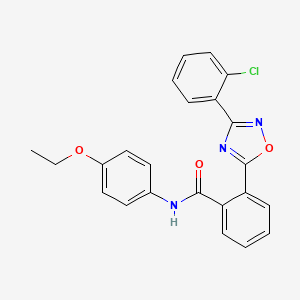

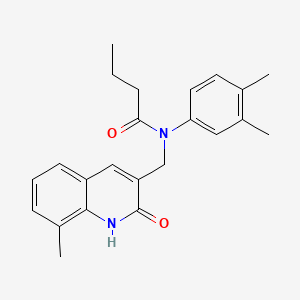

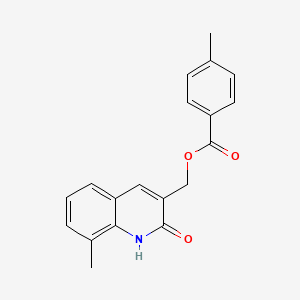
![N-[(furan-2-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689961.png)